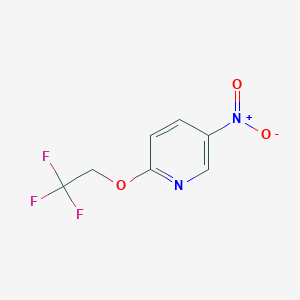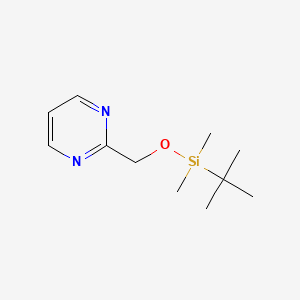
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine" is a derivative of pyrimidine, which is a fundamental structure in nucleic acids. Pyrimidine derivatives are often studied for their roles in biological systems and their potential in pharmaceutical applications. The tert-butyldimethylsilyl group is a common silyl ether protecting group used in organic synthesis to protect hydroxyl groups due to its stability and ease of removal under mild acidic conditions .
Synthesis Analysis
The synthesis of silyl derivatives, such as those mentioned in the provided papers, involves the reaction of the hydroxyl group-containing compounds with silylating agents. In the context of oxyanions, the tert-butyldimethylsilyl derivatives are prepared by reacting the free acid or the ammonium salt form of the oxyanions with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide in N,N-dimethylformamide . This method could potentially be applied to the synthesis of "2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine" by protecting the hydroxyl group of a pyrimidine derivative.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be significantly influenced by substituents. For instance, 2'-O-methylation of pyrimidine nucleotide residues in tRNAs has been shown to stabilize the C3'-endo form of the nucleotide, which is primarily due to steric interactions between the base and the 2'-hydroxyl group . This suggests that the introduction of a tert-butyldimethylsilyl group in "2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine" could also influence its conformation and stability.
Chemical Reactions Analysis
Silylmethyl-substituted compounds, such as the tert-butyldiphenylsilylmethyl-substituted aziridine and azetidine, have been shown to undergo reactions with nitriles and carbonyl substrates to generate various heterocyclic products . These reactions are facilitated by the silylmethyl group, which controls the regioselectivity and relative stereochemistry of the products. Although the provided papers do not directly discuss reactions of "2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine," similar reactivity patterns could be expected for this compound due to the presence of the silyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyldimethylsilyl derivatives are characterized by their stability and volatility, which make them suitable for analysis by gas chromatography and mass spectrometry. The tert-butyldimethylsilylated oxyanions, for example, produce mass spectra with a unique M - 57 fragment ion, indicating the cleavage of the tert-butyldimethylsilyl group . This property could be extrapolated to "2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine," suggesting that it may also be amenable to similar analytical techniques.
Scientific Research Applications
Synthesis and Biological Activities
The compound 2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine, as a part of the pyrimidine derivatives, is significant in chemical research due to its versatile applications, particularly in the synthesis of heterocyclic compounds and its biological activities.
Synthesis of Pyrimidine Linked Heterocyclics : A study by Deohate and Palaspagar (2020) explored the synthesis of pyrimidine linked pyrazole heterocyclics using microwave irradiative cyclocondensation. These compounds exhibited significant insecticidal and antibacterial potential, indicating the importance of pyrimidine derivatives in developing new chemical entities with biological activities (Deohate & Palaspagar, 2020).
Antimalarial Activity : Another research highlighted the structure-activity relationship studies of pyrimidine analogues for preclinical development in malaria treatment and prevention. The study identified a specific compound, JPC-3210, as a lead compound due to its superior in vitro antimalarial activity and in vivo efficacy against murine malaria, underscoring the therapeutic potential of pyrimidine derivatives in antimalarial drug development (Chavchich et al., 2016).
Histamine H4 Receptor Ligands : The exploration of 2-aminopyrimidines as ligands for the histamine H4 receptor revealed that optimizing the core pyrimidine moiety and its substituents led to compounds with significant in vitro potency and in vivo activity as anti-inflammatory agents, highlighting the role of pyrimidine derivatives in developing new therapeutic agents (Altenbach et al., 2008).
Synthesis of Modified Nucleosides : The versatility of pyrimidine derivatives is further demonstrated in the synthesis of modified nucleosides. Horton et al. (2007) investigated radical-mediated 3'-C-substitution of pyrimidine nucleosides, showcasing the chemical reactivity of pyrimidine derivatives and their potential in nucleoside modification (Horton et al., 2007).
Analgesic Properties : The chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, to optimize the biological properties, led to the discovery of compounds with enhanced analgesic properties. The study of these modifications underscores the potential of pyrimidine derivatives in developing new analgesic drugs (Ukrainets et al., 2015).
Pharmacological Aspects : Pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidiabetic, and analgesic activities. Their versatility in drug development is well-documented, making them crucial in medicinal chemistry (Verma et al., 2020).
properties
IUPAC Name |
tert-butyl-dimethyl-(pyrimidin-2-ylmethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OSi/c1-11(2,3)15(4,5)14-9-10-12-7-6-8-13-10/h6-8H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGBRXALGMTAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=NC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((tert-Butyldimethylsilyl)oxy)methyl)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

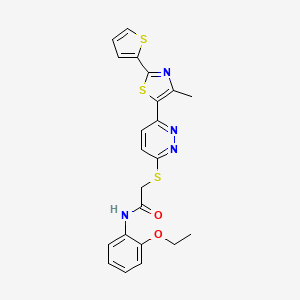
![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500056.png)
![1-Benzo[b][1]benzazepin-11-yl-2-chloroethanone](/img/structure/B2500057.png)
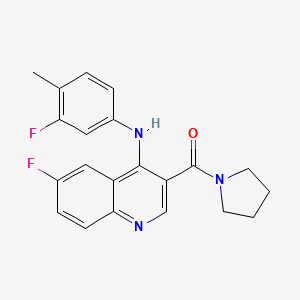
![N-(2-(benzo[d][1,3]dioxole-5-carbonyl)benzofuran-3-yl)-4-fluorobenzamide](/img/structure/B2500060.png)
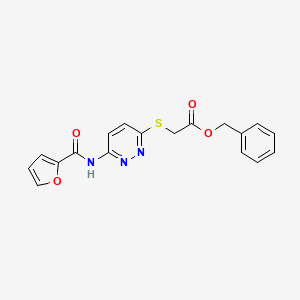
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2500063.png)
![3-(4-bromophenyl)-8-methoxy-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2500064.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500065.png)
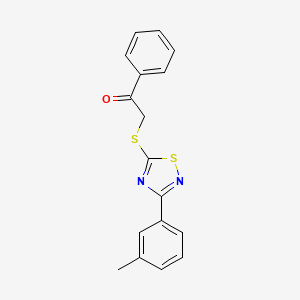
![5-phenyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2500068.png)

![(E)-4-((2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2500071.png)
